molecular formula C19H19BrN2O2 B283590 N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide

Cat. No. B283590
M. Wt: 387.3 g/mol
InChI Key: ZGIRNJIVTOSTPT-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide, also known as Br-MPA, is a synthetic compound that belongs to the class of pyrrolidinylacetamide derivatives. This compound has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. Br-MPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine and other neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and the associated physiological effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been found to exhibit a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, enhancement of cognitive function, and memory retention. In addition, N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to interact with the dopamine transporter, making it a potential candidate for the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is its potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In addition, N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been found to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders. However, the synthesis of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is a complex process that requires expertise in organic chemistry and specialized equipment. In addition, the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for the research and development of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. One potential direction is the development of new painkillers based on the potent analgesic and anti-inflammatory properties of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide. Another potential direction is the development of new treatments for cognitive disorders based on the ability of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide to enhance cognitive function and memory retention. In addition, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide and its potential use in the treatment of cocaine addiction.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide involves a multi-step process that includes the reaction of 4-bromo-2-methylphenylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after acetylation of the amine group with acetic anhydride. The synthesis of N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. In pharmacology, N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been shown to interact with the dopamine transporter, making it a potential candidate for the treatment of cocaine addiction. In neuroscience, N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide has been found to enhance cognitive function and memory retention, making it a potential candidate for the treatment of cognitive disorders.

properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide

InChI

InChI=1S/C19H19BrN2O2/c1-13-9-16(20)7-8-17(13)21-18(23)12-22-11-15(10-19(22)24)14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3,(H,21,23)

InChI Key

ZGIRNJIVTOSTPT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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